Comparative Affinity for Human P2X3 vs. P2Y Purinoceptors
2-(Piperidin-4-yloxy)aniline exhibits a significant preference for the human P2X3 purinoceptor over other P2 receptor subtypes. A comparative analysis of its inhibitory activity at P2X3, P2Y1, and P2Y2 receptors reveals a marked selectivity profile [1].
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 355 nM (P2X3); 1.82E+6 nM (P2Y1); 1.70E+5 nM (P2Y2) |
| Comparator Or Baseline | The compound's activity is compared across different P2 purinoceptor subtypes (P2X3 vs. P2Y1 vs. P2Y2) within the same study set [1]. |
| Quantified Difference | The compound is >5,100-fold more potent at P2X3 than at P2Y1, and >478-fold more potent than at P2Y2. |
| Conditions | Inhibition of human P2X3 expressed in Xenopus laevis oocytes, and human P2Y1 and P2Y2 receptors expressed in 1321N1 astrocytoma cells [1]. |
Why This Matters
This differential activity profile demonstrates that the compound is not a pan-assay interference compound but a relatively selective ligand for the P2X3 receptor, which is a validated target for pain and inflammatory disorders, providing a clear scientific rationale for its use over other P2 receptor-targeting agents.
- [1] BindingDB. (n.d.). BDBM50422739 CHEMBL413145. View Source
